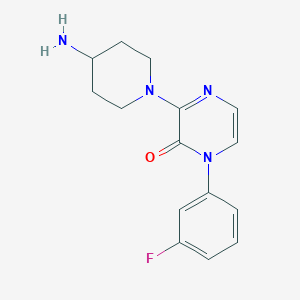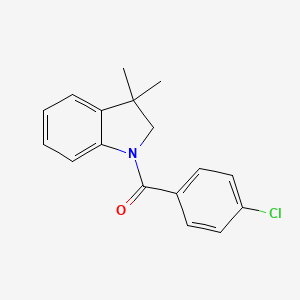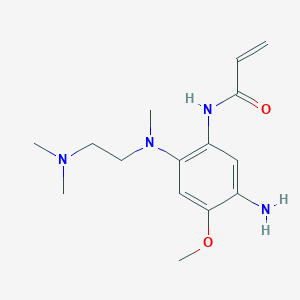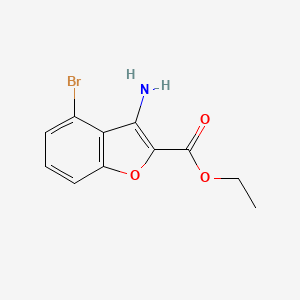
3-(4-Aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorophenyl group: This step may involve a substitution reaction using a fluorinated aromatic compound.
Attachment of the aminopiperidine moiety: This can be done through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyrazinone core.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
3-(4-Aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Aminopiperidin-1-yl)-1-phenylpyrazin-2(1H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
3-(4-Methylpiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one: Contains a methyl group instead of an amino group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorophenyl group and the aminopiperidine moiety in 3-(4-Aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, and specific reactivity patterns.
Propriétés
Formule moléculaire |
C15H17FN4O |
|---|---|
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
3-(4-aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C15H17FN4O/c16-11-2-1-3-13(10-11)20-9-6-18-14(15(20)21)19-7-4-12(17)5-8-19/h1-3,6,9-10,12H,4-5,7-8,17H2 |
Clé InChI |
GYKQDOBTRGBUGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=NC=CN(C2=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11838112.png)

![1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone](/img/structure/B11838118.png)




![7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838130.png)

![tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11838149.png)

